molecular formula C24H29F3O6 B10782306 Cormethasone acetate CAS No. 35135-67-2

Cormethasone acetate

Cat. No.: B10782306
CAS No.: 35135-67-2
M. Wt: 470.5 g/mol
InChI Key: YXKFATPOEMHNMJ-KJEYTGHBSA-N
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Description

    Cormethasone Acetate: ) is a synthetic glucocorticoid corticosteroid.

  • Although it was never marketed, it has been studied for its potential therapeutic applications.
  • Preparation Methods

    • The synthetic route to Cormethasone Acetate involves several steps from pregnenolone, a natural steroid.
    • Key reactions include oxidation, reduction, and acetylation.
    • Industrial production methods are not well-documented due to its limited use.
  • Chemical Reactions Analysis

      Oxidation: Conversion of pregnenolone to Cormethasone involves oxidation of specific functional groups.

      Reduction: Reduction reactions lead to the formation of hydroxyl groups.

      Acetylation: Acetylation of hydroxyl groups yields Cormethasone Acetate.

    • Common reagents include oxidants (e.g., chromic acid), reducing agents (e.g., lithium aluminum hydride), and acetylating agents (e.g., acetic anhydride).
    • Major products include Cormethasone and its acetate form.
  • Scientific Research Applications

      Chemistry: Cormethasone Acetate serves as a model compound for studying steroid chemistry.

      Biology: It has been investigated for its anti-inflammatory and immunosuppressive properties.

      Industry: Limited industrial applications due to its non-commercial status.

  • Mechanism of Action

    • Cormethasone Acetate binds to glucocorticoid receptors in cells.
    • This complex regulates gene expression, influencing processes like inflammation, metabolism, and immune responses.
    • Molecular targets include pro-inflammatory cytokines and enzymes.
  • Comparison with Similar Compounds

    Properties

    CAS No.

    35135-67-2

    Molecular Formula

    C24H29F3O6

    Molecular Weight

    470.5 g/mol

    IUPAC Name

    [2-oxo-2-[(8S,9R,10S,11S,13S,14S,16R,17R)-6,6,9-trifluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate

    InChI

    InChI=1S/C24H29F3O6/c1-12-7-15-16-9-22(25,26)17-8-14(29)5-6-20(17,3)23(16,27)18(30)10-21(15,4)24(12,32)19(31)11-33-13(2)28/h5-6,8,12,15-16,18,30,32H,7,9-11H2,1-4H3/t12-,15+,16+,18+,20+,21+,23+,24+/m1/s1

    InChI Key

    YXKFATPOEMHNMJ-KJEYTGHBSA-N

    Isomeric SMILES

    C[C@@H]1C[C@H]2[C@@H]3CC(C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)F)C)(F)F

    Canonical SMILES

    CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C)(F)F

    Origin of Product

    United States

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